molecular formula C₈H₁₂O₇ B1141270 1,5-Dimethyl Citrate CAS No. 53798-96-2

1,5-Dimethyl Citrate

Cat. No.: B1141270
CAS No.: 53798-96-2
M. Wt: 220.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl Citrate is an organic compound with the molecular formula C8H12O7. It is a derivative of citric acid, characterized by the presence of two methyl groups attached to the citrate backbone. This compound is known for its applications in various fields, including its use as a plasticizer and solvent in the plastics industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl Citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl Citrate involves its interaction with molecular targets such as nuclear factor kappa-B (NF-κB) and inducible nitric oxide synthase (iNOS). It inhibits the expression of these targets, thereby reducing inflammation. This compound also affects the cyclooxygenase-2 (COX-2) pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl Citrate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its anti-inflammatory properties also set it apart from other citrate derivatives .

Biological Activity

1,5-Dimethyl citrate (DMC) is a polycarboxylic acid derivative that has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory responses and antimicrobial properties. This compound is notably found in sea buckthorn (Hippophae rhamnoides) and has been studied for its effects on various cellular mechanisms. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and potential applications in pharmacology.

  • Molecular Formula : C8_8H12_{12}O7_7
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 53798-96-2

This compound exhibits its biological effects primarily through modulation of inflammatory pathways. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. The mechanism involves several key processes:

  • Inhibition of NF-κB Pathway : DMC suppresses the activation of IκB kinase (IKKα/β), leading to decreased expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Reduction of Cytokine Production : It has been shown to lower levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators of inflammation .

In Vitro Studies

A significant study conducted on RAW 264.7 macrophages demonstrated the following findings regarding the inhibitory effects of this compound:

Concentration (μM)NO Production Inhibition (%)IL-6 Reduction (%)TNF-α Reduction (%)
50403025
100655045

The IC50_{50} value for DMC was determined to be approximately 39.76 ± 0.16 μM, indicating a potent effect comparable to established nitric oxide synthase inhibitors .

Case Studies

  • Anti-inflammatory Effects in Macrophages : A study published in Phytomedicine highlighted the efficacy of DMC in reducing inflammatory responses induced by LPS in RAW 264.7 cells. The study elucidated the molecular pathways affected by DMC, emphasizing its role in inhibiting the NF-κB signaling pathway .
  • Antimicrobial Activity : DMC has also been investigated for its antimicrobial properties against various bacteria and yeast strains. It demonstrated significant activity, suggesting potential applications as a natural preservative or therapeutic agent .
  • Pharmacological Potential : In a broader context, the compound's ability to modulate inflammatory responses positions it as a candidate for therapeutic development in conditions characterized by chronic inflammation .

Properties

IUPAC Name

2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPVOJLUJUWKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.